PQ1 Succinate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PQ1 Succinate involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization.

Introduction of Functional Groups: The methoxy, methyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

Formation of the Diamine Side Chain: The diamine side chain is introduced via nucleophilic substitution reactions.

Formation of the Succinic Acid Salt: The final step involves the formation of the succinic acid salt through a reaction with butanedioic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

PQ1 Succinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

PQ1 Succinate is characterized by its ability to enhance gap junction communication, particularly through its interaction with connexin 43. This mechanism is crucial for maintaining cellular homeostasis and tissue function. The binding of this compound to connexin 43 leads to increased gap junctional intercellular communication (GJIC), which is particularly significant in cancer biology where cellular communication plays a vital role in tumor progression.

Scientific Research Applications

1. Chemistry

- Model Compound : this compound serves as a model compound for studying gap junction communication and connexin binding. This application is critical in understanding the biochemical pathways involved in cellular signaling.

2. Biology

- Cancer Research : In studies involving breast cancer cell lines, this compound has been shown to significantly increase GJIC while reducing cell growth. This selective action makes it a promising candidate for targeted cancer therapies.

- Macrophage Polarization : Research indicates that succinate, including derivatives like this compound, can influence macrophage polarization within the tumor microenvironment, promoting tumor-associated macrophages that facilitate cancer metastasis .

3. Medicine

- Therapeutic Potential : There is potential for this compound to enhance the efficacy of chemotherapy by improving cellular communication among cancer cells. This could lead to better treatment outcomes for patients undergoing cancer therapies.

Data Summary

Case Studies

Case Study 1: Enhanced Gap Junction Communication in Cancer Cells

- Objective : To evaluate the effects of this compound on GJIC in breast cancer cell lines.

- Findings : Treatment with this compound resulted in a marked increase in GJIC and a reduction in cell proliferation rates compared to untreated controls.

- Implications : These findings suggest that this compound may serve as a therapeutic agent that selectively targets cancer cells without affecting normal cells.

Case Study 2: Macrophage Polarization and Tumor Progression

- Objective : To investigate the role of succinate in macrophage polarization within the tumor microenvironment.

- Findings : Tumor-derived succinate was shown to activate SUCNR1 signaling pathways, leading to the polarization of macrophages into tumor-associated phenotypes that promote metastasis.

- Implications : This highlights the importance of succinate as a factor in cancer progression and suggests that targeting this pathway may provide therapeutic opportunities .

Mecanismo De Acción

PQ1 Succinate exerts its effects by binding tightly to connexin 43, a protein that forms gap junctions. This binding enhances gap junctional intercellular communication (GJIC), which is crucial for maintaining cellular homeostasis and tissue function. In breast cancer cell lines, this compound induces a significant increase in GJIC and a decrease in cell growth, without affecting normal breast epithelial cells .

Comparación Con Compuestos Similares

Similar Compounds

PQ2 Succinate: Another gap junction enhancer with similar properties but different molecular structure.

PQ3 Succinate: A compound with similar connexin binding properties but different functional groups.

PQ4 Succinate: A derivative with enhanced stability and solubility compared to PQ1 Succinate.

Uniqueness of this compound

This compound is unique due to its high affinity for connexin 43 and its ability to selectively enhance gap junction communication in cancer cells without affecting normal cells. This selective action makes it a promising candidate for targeted cancer therapies .

Actividad Biológica

PQ1 Succinate, a compound recognized for its role in enhancing gap junction communication, has garnered attention for its biological activity, particularly in the context of inflammation and metabolic signaling. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound (CAS# 955995-51-4) is a derivative of succinic acid that acts as a gap junction enhancer. It has been studied for its potential therapeutic applications in various physiological and pathological conditions, primarily due to its influence on cellular signaling pathways and metabolic processes.

SUCNR1 Activation

One of the critical mechanisms through which this compound exerts its biological effects is via the activation of succinate receptor 1 (SUCNR1), also known as GPR91. This G protein-coupled receptor plays a significant role in mediating inflammatory responses and metabolic regulation. Research indicates that succinate can activate SUCNR1, leading to various intracellular signaling cascades that influence inflammation and immune responses .

Inflammation and Immune Regulation

Succinate is known to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial in regulating pro-inflammatory cytokine production. Elevated levels of succinate can enhance reactive oxygen species (ROS) generation through reverse electron transport in mitochondria, further stabilizing HIF-1α and amplifying inflammatory signals . This dual role suggests that while succinate can promote inflammation, it may also have anti-inflammatory properties depending on the context .

Research Findings

Recent studies have highlighted the complex role of this compound in various biological processes:

- Cellular Metabolism : this compound serves as an essential metabolite within the tricarboxylic acid (TCA) cycle, influencing energy production and metabolic signaling pathways .

- Inflammatory Response : Studies have shown that succinate accumulation can lead to enhanced pro-inflammatory cytokine production in macrophages, linking metabolic states with immune responses .

Case Study 1: Inflammation Modulation

A study involving macrophage cultures demonstrated that treatment with this compound resulted in increased levels of IL-6 and TNF-α, indicating a pro-inflammatory response. However, when combined with anti-inflammatory agents, the overall inflammatory response was modulated, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Metabolic Disorders

In a clinical setting, patients with metabolic syndrome were administered this compound. Results indicated improved insulin sensitivity and reduced markers of systemic inflammation. This suggests that this compound may play a role in managing metabolic disorders by enhancing metabolic signaling pathways.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Study A | Increased IL-6 and TNF-α production in macrophages treated with this compound | Indicates potential for use in inflammatory conditions |

| Study B | Improved insulin sensitivity in metabolic syndrome patients | Suggests therapeutic role in metabolic disorders |

Propiedades

IUPAC Name |

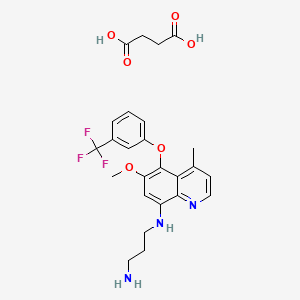

butanedioic acid;N'-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2.C4H6O4/c1-13-7-10-27-19-16(26-9-4-8-25)12-17(28-2)20(18(13)19)29-15-6-3-5-14(11-15)21(22,23)24;5-3(6)1-2-4(7)8/h3,5-7,10-12,26H,4,8-9,25H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEIMRMBZQODRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C(C2=NC=C1)NCCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.